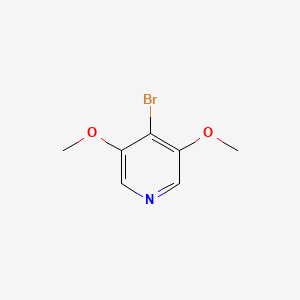

4-Bromo-3,5-dimethoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3,5-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-5-3-9-4-6(11-2)7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEQDTASUOQIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731252 | |

| Record name | 4-Bromo-3,5-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033610-45-5 | |

| Record name | 4-Bromo-3,5-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-3,5-dimethoxypyridine chemical properties and reactivity

An In-Depth Technical Guide to 4-Bromo-3,5-dimethoxypyridine: Synthesis, Reactivity, and Applications

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. This compound has emerged as a highly valuable heterocyclic intermediate. Its utility is anchored in a synthetically versatile structure: a pyridine ring rendered electron-rich by two methoxy groups, which modulate the reactivity of a strategically positioned bromine atom at the C4 position. This arrangement makes it an exceptional substrate for a variety of transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of this compound. We will explore its application in cornerstone reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offering field-proven insights into experimental design and mechanistic causality. The content herein is tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this potent building block for the synthesis of novel chemical entities. Notably, this compound has been identified as a key intermediate in the development of lactam-based orexin receptor antagonists, highlighting its relevance in contemporary drug discovery programs.[1]

Section 1: Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical and spectroscopic properties is the foundation of its effective use. While detailed experimental spectroscopic data for this compound is not widely published, its key properties can be compiled from supplier data and predictive models.

Core Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1033610-45-5 | [2] |

| Molecular Formula | C₇H₈BrNO₂ | [2] |

| Molecular Weight | 218.05 g/mol | [2] |

| Predicted Boiling Point | 275.2 ± 35.0 °C | [2] |

| Predicted Density | 1.484 ± 0.06 g/cm³ | [2] |

| XLogP3 | 1.5 | [2] |

| Topological Polar Surface Area | 31.4 Ų | [2] |

Predicted Spectroscopic Signature

Authoritative characterization via NMR and mass spectrometry is crucial for verifying the identity and purity of the material before its use in subsequent reactions. Based on its structure, the following spectroscopic characteristics are predicted.

-

¹H NMR Spectroscopy: The symmetry of the molecule is a key determinant of its proton NMR spectrum.

-

Aromatic Protons (H2, H6): Due to the plane of symmetry bisecting the N-C4 bond axis, the two protons on the pyridine ring are chemically equivalent. They are expected to appear as a single sharp singlet at approximately δ 8.0-8.3 ppm .

-

Methoxy Protons (-OCH₃): The two methoxy groups are also chemically equivalent. They will produce a sharp singlet , integrating to 6 protons, typically in the range of δ 3.9-4.1 ppm . The electron-withdrawing nature of the pyridine ring slightly deshields these protons compared to those on a benzene ring.

-

-

¹³C NMR Spectroscopy: The symmetry of the molecule simplifies the carbon spectrum as well.

-

C2, C6: Predicted to appear around δ 145-150 ppm .

-

C3, C5: These carbons, directly attached to the electron-donating methoxy groups, will be significantly shielded, appearing around δ 155-160 ppm .

-

C4: The carbon bearing the bromine atom is expected around δ 105-110 ppm .

-

-OCH₃: The methoxy carbons should appear as a single peak around δ 55-60 ppm .

-

-

Mass Spectrometry (EI-MS): The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom. The molecular ion peak (M⁺) would appear as a doublet of nearly equal intensity at m/z 217 and 219, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Section 2: Synthesis and Purification

The most logical synthetic route to this compound is the direct electrophilic bromination of its precursor, 3,5-dimethoxypyridine. The two methoxy groups are strongly activating and ortho-, para-directing. With the ortho-positions (C2, C6) being sterically accessible and the para-position (C4) also activated, careful control of reaction conditions is necessary to achieve selective mono-bromination at the C4 position.

Representative Synthesis Protocol: Electrophilic Bromination

This protocol is a representative procedure based on established methods for the bromination of activated heterocycles and should be optimized for scale and specific laboratory conditions.[3]

Reaction Scheme: Synthesis of this compound

-

Reagent Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethoxypyridine (1.0 equiv.) in a suitable inert solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.

-

Bromination: Charge the dropping funnel with a solution of N-Bromosuccinimide (NBS) (1.05 equiv.) in DCM. Add the NBS solution dropwise to the stirred pyridine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Causality Insight: NBS is chosen as a mild brominating agent to control the exothermicity and reduce the formation of di-brominated byproducts that could occur with harsher reagents like liquid bromine.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically a solid or oil that can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Section 3: Chemical Reactivity and Mechanistic Insights

The synthetic power of this compound lies in its utility as an electrophilic partner in cross-coupling reactions. The C4-Br bond is readily susceptible to oxidative addition by palladium(0) catalysts, initiating catalytic cycles that form new carbon-carbon or carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing biaryl scaffolds.[4]

Mechanism Overview: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

-

Oxidative Addition: A coordinatively unsaturated Pd(0) species inserts into the C-Br bond of this compound to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

General Protocol for a Representative Suzuki-Miyaura Coupling: [5][6]

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Causality Insight: The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive state. A thoroughly deoxygenated environment is critical for catalytic turnover.

-

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water, via syringe.

-

Causality Insight: The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species required for transmetalation.

-

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic phase (Na₂SO₄), and concentrate. Purify the residue via flash chromatography or recrystallization.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds, a linkage ubiquitous in pharmaceuticals.

Mechanism Overview: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the substrate.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, yielding the arylamine product and regenerating the Pd(0) catalyst.

General Protocol for a Representative Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the appropriate phosphine ligand (e.g., RuPhos, 1.5-3 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv.). Add this compound (1.0 equiv.).

-

Reagent Addition: Add the amine (1.2 equiv.) followed by an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the vial and heat to 80-110 °C with stirring. Monitor the reaction by LC-MS.

-

Causality Insight: Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are essential. They promote the rate-limiting reductive elimination step and prevent the formation of inactive catalyst species, which is particularly important with the potentially coordinating pyridine substrate.

-

-

Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography.

Section 4: Applications in Drug Discovery

The utility of this compound is not merely academic; it is a validated building block in the synthesis of high-value pharmaceutical targets. Its use has been cited in patents for the development of novel therapeutics, particularly as a key intermediate for orexin receptor antagonists.[1]

-

Orexin Receptor Antagonists: The orexin system is a critical regulator of the sleep-wake cycle. Antagonists of this system, such as suvorexant, are a modern class of therapeutics for treating insomnia. The patents citing this compound describe its use in synthesizing complex lactam derivatives that possess this antagonistic activity.[1] In these syntheses, the pyridine core often serves as a central scaffold, with the C4 position being functionalized via cross-coupling to build out other regions of the molecule essential for receptor binding.

Section 5: Handling and Safety

As a halogenated, nitrogen-containing aromatic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds like 4-bromo-3-methoxypyridine hydrochloride suggest the following hazards.[7]

-

Potential Hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a powerful and strategic building block for modern organic synthesis. Its symmetric structure, coupled with the well-defined reactivity of the C-Br bond, makes it an ideal substrate for predictable and high-yielding cross-coupling reactions. Its demonstrated application in the synthesis of advanced pharmaceutical intermediates validates its importance for professionals in drug discovery and development. By understanding its fundamental properties and reactivity, researchers can confidently deploy this reagent to accelerate the construction of novel and complex molecular targets.

References

-

Fujita, M., et al. (n.d.). Supporting Information. Wiley-VCH. Retrieved from [Link]

-

(n.d.). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in... ResearchGate. Retrieved from [Link]

-

(n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). Exp 4 - Suzuki Coupling Reaction | PDF. Scribd. Retrieved from [Link]

-

(n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]

-

(n.d.). Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

(2014). The Suzuki Reaction. Retrieved from [Link]

- (n.d.). US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid. Google Patents.

- (n.d.). WO2019145177A1 - Bromination of pyridine derivatives. Google Patents.

- (n.d.). US11613549B2 - Bromination of pyridine derivatives. Google Patents.

- (n.d.). US20140163220A1 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid. Google Patents.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. echemi.com [echemi.com]

- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Bromo-3-methoxypyridine hydrochloride | 1209335-53-4 [sigmaaldrich.com]

4-Bromo-3,5-dimethoxypyridine: A Technical Guide for Advanced Chemical Synthesis and Drug Discovery

This technical guide provides an in-depth exploration of 4-Bromo-3,5-dimethoxypyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document will cover its fundamental chemical identifiers, a detailed synthesis protocol, physicochemical properties, and its potential applications in the synthesis of novel pharmacologically active agents.

Introduction to a Privileged Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" in medicinal chemistry. The strategic functionalization of the pyridine core allows for the precise modulation of a molecule's steric, electronic, and pharmacokinetic properties, enabling the fine-tuning of its biological activity. This compound (CAS Number: 1033610-45-5) is a valuable substituted pyridine derivative, offering multiple reaction sites for further chemical elaboration.[2][3]

Key Identifiers:

| Identifier | Value |

| CAS Number | 1033610-45-5[2] |

| IUPAC Name | This compound |

| Molecular Formula | C7H8BrNO2[2][3] |

| Molecular Weight | 218.05 g/mol [2][3] |

| Canonical SMILES | COC1=CC(Br)=CN=C1OC |

Synthesis of this compound: A Proposed Protocol

While various methods exist for the synthesis of substituted pyridines, including the Hantzsch, Kröhnke, and Chichibabin reactions, a common strategy for introducing a bromine atom to an activated pyridine ring is through electrophilic bromination.[1] The methoxy groups at the 3 and 5 positions of the pyridine ring are electron-donating, thus activating the ring towards electrophilic substitution, primarily at the 4-position.

A plausible and efficient synthesis of this compound involves the direct bromination of 3,5-dimethoxypyridine. The following is a proposed experimental protocol based on established chemical principles.

Experimental Protocol: Electrophilic Bromination of 3,5-Dimethoxypyridine

Materials:

-

3,5-Dimethoxypyridine

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and stirring bar

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, dissolve 3,5-dimethoxypyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in anhydrous THF to the cooled pyridine solution over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Allow the mixture to warm to room temperature and then extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in further synthetic transformations.

| Property | Value | Source |

| Molecular Weight | 218.04792 | [2] |

| Exact Mass | 216.97400 | [2] |

| Boiling Point (Predicted) | 275.2 ± 35.0 °C | [2] |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [2] |

| LogP (Predicted) | 1.5 | [2] |

| Physical Form | Solid | |

| Storage Temperature | 2-8 °C | [4] |

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are integral to the development of new therapeutic agents due to their wide range of pharmacological activities.[5][6][7] They have been investigated for their potential as antibacterial, anticonvulsant, anti-inflammatory, and anticancer agents.[5][7][8]

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 4-position is particularly useful as it can be readily displaced or participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide variety of substituents at this position, enabling the exploration of the chemical space around the pyridine core.

Potential Signaling Pathway Modulation

The pyridine scaffold is a key component of many enzyme inhibitors and receptor antagonists. For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with key amino acid residues in the active site of a target protein. The substituents on the pyridine ring can then be tailored to optimize binding affinity and selectivity.

Caption: A conceptual diagram illustrating the role of a substituted pyridine in modulating a biological pathway.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its bromine atom make it an attractive starting material for the creation of diverse libraries of novel compounds. The proven importance of the substituted pyridine scaffold in drug discovery underscores the potential of this compound in the development of new therapeutic agents. This guide provides a foundational understanding of its synthesis, properties, and potential applications, empowering researchers to leverage this key intermediate in their scientific endeavors.

References

-

Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. ACS Publications. Available at: [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. Available at: [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. Available at: [Link]

-

Novel pharmacological activity of a series of substituted pyridines. ACS Publications. Available at: [Link]

-

Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Request PDF. Available at: [Link]

-

Synthesis and Biological Activity of Novel Substituted Pyridines and Purines Containing 2,4-Thiazolidinedione. ResearchGate. Available at: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. Available at: [Link]

-

4-Bromo-3,5-dimethoxyamphetamine. Wikipedia. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 1033610-45-5 | this compound - Moldb [moldb.com]

- 4. 4-Bromo-3?5-dimethoxypyridine – Biotuva Life Sciences [biotuva.com]

- 5. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Bromo-3,5-dimethoxypyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-3,5-dimethoxypyridine, a crucial building block in medicinal chemistry and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its dissolution in organic solvents. We delve into the physicochemical properties of this compound to predict its behavior in various solvent classes. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to determine solubility with high fidelity. By synthesizing theoretical insights with practical methodologies, this whitepaper serves as an essential resource for scientists and professionals in drug development and chemical research, enabling informed solvent selection and optimization of reaction and purification conditions.

Introduction: The Significance of Solubility in Contemporary Research

This compound is a substituted pyridine derivative of significant interest in the synthesis of novel therapeutic agents and functional materials. Its unique electronic and structural features make it a versatile scaffold. However, the successful application of this compound in any synthetic or formulation workflow is fundamentally governed by its solubility in organic solvents. The choice of solvent impacts reaction kinetics, yield, purity, and the feasibility of downstream processing, such as crystallization and chromatography.

This guide is designed to bridge the knowledge gap created by the limited availability of specific solubility data for this compound. It is structured to empower researchers with the predictive tools and practical methods necessary to confidently work with this compound.

Physicochemical Profile of this compound

Understanding the inherent properties of a solute is the first step in predicting its solubility. The molecular structure of this compound dictates its polarity, hydrogen bonding capability, and overall intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO₂ | [1] |

| Molecular Weight | 218.05 g/mol | [1] |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 (Nitrogen and two Oxygen atoms) | [1][2] |

| Polar Surface Area | 31.4 Ų | [1] |

| Predicted Density | 1.484 g/cm³ | [1] |

| Predicted Boiling Point | 275.2 °C | [1] |

The presence of the electronegative bromine atom, the nitrogen atom in the pyridine ring, and the two methoxy groups contribute to the molecule's overall polarity. The lone pairs of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors, a critical factor in its interaction with protic solvents. The XLogP3 value of 1.5 suggests a moderate lipophilicity, indicating that it will likely exhibit solubility in a range of solvents with varying polarities.

The "Like Dissolves Like" Principle: A Predictive Framework

The adage "like dissolves like" remains a cornerstone of solubility prediction. This principle is rooted in the concept that dissolution is favored when the intermolecular forces between the solute and solvent molecules are similar in nature and strength to the forces within the pure solute and pure solvent.

For this compound, we can anticipate the following:

-

Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dichloromethane are expected to be effective at dissolving this compound. These solvents can engage in dipole-dipole interactions with the polar C-Br, C-N, and C-O bonds of the solute. A structurally similar compound, 3,5-dimethoxypyridine, is known to be soluble in dichloromethane and ethyl acetate[3].

-

Polar Protic Solvents: Alcohols like methanol and ethanol should also be good solvents. Their ability to act as hydrogen bond donors allows them to interact favorably with the nitrogen and oxygen atoms of the pyridine derivative. For comparison, 3,5-dibromopyridine is soluble in methanol[4].

-

Nonpolar Solvents: Solvents such as hexanes and toluene are less likely to be effective. The significant polarity of this compound results in solute-solute interactions that are stronger than the potential solute-solvent interactions with nonpolar molecules.

-

Ethereal Solvents: Solvents like diethyl ether and tetrahydrofuran (THF) are expected to have moderate solvating power due to their ability to engage in dipole-dipole interactions.

Qualitative Solubility Profile and Analogous Data

| Solvent | Polarity Index | Solvent Type | Predicted Solubility of this compound | Analogous Data |

| Hexane | 0.1 | Nonpolar | Insoluble | - |

| Toluene | 2.4 | Nonpolar | Sparingly Soluble | - |

| Diethyl Ether | 2.8 | Polar Aprotic | Soluble | Pyridine is highly soluble[5] |

| Chloroform | 4.1 | Polar Aprotic | Soluble | 3,5-Dibromopyridine is soluble[4] |

| Ethyl Acetate | 4.4 | Polar Aprotic | Soluble | 3,5-Dimethoxypyridine is soluble[3] |

| Dichloromethane | 3.1 | Polar Aprotic | Soluble | 3,5-Dimethoxypyridine is soluble[3] |

| Acetone | 5.1 | Polar Aprotic | Soluble | Pyridine is miscible[6] |

| Methanol | 5.1 | Polar Protic | Soluble | 3,5-Dibromopyridine is soluble[4] |

| Ethanol | 4.3 | Polar Protic | Soluble | Pyridine is highly soluble[5] |

| Water | 10.2 | Polar Protic | Sparingly Soluble to Insoluble | Pyridine is moderately soluble[5] |

Disclaimer: This table provides predictions and should be confirmed by experimental validation.

Experimental Protocols for Accurate Solubility Determination

To obtain reliable quantitative solubility data, rigorous experimental methodology is paramount. The following protocols describe two widely accepted methods for determining the solubility of a solid compound in an organic solvent.

Isothermal Equilibrium (Shake-Flask) Method

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Methodology:

-

Preparation: Add an excess of solid this compound to a series of vials containing the organic solvents of interest. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. It is critical to avoid aspirating any solid particles. Filtration of the supernatant through a syringe filter (e.g., 0.22 µm PTFE) is highly recommended.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector. A calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.

-

Calculation: The solubility is reported as the concentration determined in the supernatant, typically in units of mg/mL or mol/L.

Caption: Workflow for the Isothermal Equilibrium Method.

High-Throughput Screening (HTS) by Laser Nephelometry

For rapid screening of solubility in multiple solvents, laser nephelometry offers a high-throughput alternative. This method relies on the detection of light scattering caused by solid particles precipitating from a solution.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microtiter plate (e.g., 96-well), perform serial dilutions of the stock solution with the organic solvents of interest. This creates a gradient of concentrations.

-

Precipitation and Detection: The instrument will detect the concentration at which the compound precipitates out of solution, indicated by an increase in light scattering (nephelometry).

-

Data Analysis: The solubility is determined as the highest concentration at which no precipitation is observed.

Caption: Workflow for High-Throughput Solubility Screening.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains to be extensively published, a robust understanding of its physicochemical properties and the fundamental principles of solubility allows for reliable predictions. This guide provides a framework for researchers to make informed decisions on solvent selection and offers detailed, validated protocols for the experimental determination of solubility. The application of these methodologies will undoubtedly facilitate the effective use of this important chemical entity in research and development.

References

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

ScienceMadness. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]

-

Lee, I., et al. (1999). Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines. The Journal of Physical Chemistry B, 103(34), 7302–7309. [Link]

-

PubChem. (n.d.). 4-Bromo-3-methoxypyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]

-

Schrödinger. (n.d.). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-methoxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3,5-dimethylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methoxypyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26, 22558-22571. [Link]

-

Wikipedia. (n.d.). 4-Bromo-3,5-dimethoxyamphetamine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. Retrieved from [Link]

-

Sample Paper (2024-25). (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]

-

Naarini Molbio Pharma. (n.d.). methyl bromide 25 % in acetonitrile. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Bromo-3,5-dimethoxypyridazine. Retrieved from [Link]

-

NIST. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

-

Physical Chemistry Laboratory Server. (n.d.). An alternative to halogenated solvents for halogen/halide extractions. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 100367-39-3|4-Bromo-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 3. 18677-48-0 CAS MSDS (3,5-Dimethoxypyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3,5-dimethoxypyridine

Introduction

4-Bromo-3,5-dimethoxypyridine is a halogenated and methoxy-substituted pyridine derivative. Such compounds are of significant interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the specific electronic and steric influences of its substituents. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the methoxy groups modulate the electron density of the aromatic system, influencing its reactivity and potential as a ligand. A thorough understanding of the physical properties of this compound is fundamental for its application in synthesis, purification, and formulation, providing the foundational data required for its effective use in drug development and scientific research.

This guide provides a detailed overview of the known physical properties of this compound, alongside a discussion of the standard experimental methodologies employed for their determination. The focus is not only on the data itself but also on the scientific principles underpinning the characterization techniques, offering valuable insights for both novice and experienced researchers.

Core Physical and Chemical Properties

The physical characteristics of a compound dictate its behavior in various environments and are crucial for designing experimental protocols, from reaction setup to purification and storage. Below is a summary of the available data for this compound.

| Property | Value | Source |

| Chemical Formula | C₇H₈BrNO₂ | [1] |

| Molecular Weight | 218.05 g/mol | [1] |

| CAS Number | 1033610-45-5 | [1] |

| Physical Form | Solid | |

| Boiling Point | 275.2 ± 35.0 °C (Predicted) | [1] |

| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [1] |

| Melting Point | Not experimentally determined in available literature. | |

| Solubility | Not experimentally determined in available literature. |

Note: The boiling point and density are predicted values and should be used as estimations pending experimental verification.

Experimental Determination of Physical Properties

The following sections detail the standard, field-proven methodologies for determining the key physical properties of a crystalline organic solid like this compound. The rationale behind each procedural step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0 °C). Impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Determination

This is the most common and reliable method for determining the melting point of a solid organic compound.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small sample.

-

Packing the Sample: The capillary tube is inverted and tapped gently on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm in height.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Rapid Initial Measurement: A preliminary, rapid heating is performed to get an approximate melting temperature.

-

Accurate Measurement: A fresh sample is prepared and the apparatus is heated to about 15-20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C per minute.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Small Sample Size: A small, well-packed sample minimizes thermal gradients, leading to a sharper, more accurate melting point.

-

Slow Heating Rate: A slow heating rate near the melting point ensures that the temperature of the heating block and the sample are in thermal equilibrium, providing an accurate reading.

Caption: Workflow for Melting Point Determination.

Solubility Analysis

Understanding the solubility of a compound is essential for choosing appropriate solvents for reactions, extractions, chromatography, and recrystallization.

Methodology: Qualitative Solubility Testing

A systematic approach is used to determine solubility in a range of solvents of varying polarity and pH.

Step-by-Step Protocol:

-

Sample Preparation: A small, consistent amount of this compound (e.g., 10 mg) is placed into a series of small test tubes.

-

Solvent Addition: To each tube, a small volume of a different solvent (e.g., 0.5 mL) is added. Common test solvents include water, diethyl ether, ethanol, acetone, dichloromethane, and toluene.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. A compound is typically considered "soluble" if it dissolves completely.

-

Acid/Base Solubility: If the compound is insoluble in water, its solubility in 5% aqueous HCl and 5% aqueous NaOH is tested. Solubility in aqueous acid suggests a basic functional group (like the pyridine nitrogen), while solubility in aqueous base indicates an acidic functional group.

Causality Behind Experimental Choices:

-

Range of Solvents: Using solvents with a wide range of polarities provides a comprehensive solubility profile.

-

Small, Consistent Amounts: Ensures that the results are comparable across different solvents.

-

Acid/Base Testing: This is a classical qualitative analysis technique to identify the presence of basic or acidic functional groups. For this compound, solubility in 5% HCl is expected due to the basic nitrogen atom of the pyridine ring.

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology: ¹H and ¹³C NMR

Step-by-Step Protocol:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is "shimmed" to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired.

Causality Behind Experimental Choices:

-

Deuterated Solvent: The deuterium (²H) nucleus resonates at a different frequency from protons (¹H), so the solvent does not produce large interfering signals in the ¹H NMR spectrum. The solvent's deuterium signal is also used by the spectrometer to "lock" the magnetic field.

-

Concentration: The concentration must be sufficient to obtain a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, but not so high as to cause line broadening due to aggregation.

Expected Spectral Features for this compound:

-

¹H NMR:

-

A singlet corresponding to the two equivalent protons on the pyridine ring (at C2 and C6).

-

A singlet corresponding to the six equivalent protons of the two methoxy groups.

-

-

¹³C NMR:

-

A signal for the two equivalent pyridine carbons attached to hydrogen (C2 and C6).

-

A signal for the two equivalent pyridine carbons attached to the methoxy groups (C3 and C5).

-

A signal for the pyridine carbon attached to the bromine atom (C4).

-

A signal for the two equivalent methoxy carbons.

-

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Methodology: Attenuated Total Reflectance (ATR) FTIR

ATR is a modern technique that allows for the analysis of solid samples with minimal preparation.

Step-by-Step Protocol:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small amount of the solid this compound is placed on the ATR crystal.

-

Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The IR spectrum of the sample is recorded.

Causality Behind Experimental Choices:

-

ATR Crystal: The high refractive index of the crystal allows for an evanescent wave to penetrate a short distance into the sample, which absorbs the IR radiation at specific frequencies corresponding to its bond vibrations.

-

Pressure Arm: Good contact between the sample and the crystal is crucial for obtaining a strong signal.

Expected IR Absorptions for this compound:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~2950-2850 cm⁻¹: C-H stretching of the methoxy groups.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1250-1000 cm⁻¹: C-O stretching of the methoxy groups.

-

Below 800 cm⁻¹: C-Br stretching.

Conclusion

This guide has outlined the key physical properties of this compound, drawing from available predicted data. While experimental values for some properties like melting point and solubility are not readily found in the literature, this document provides researchers with the authoritative, standard methodologies to determine these properties in the laboratory. The detailed protocols and the rationale behind them are intended to ensure that such characterizations are performed with scientific rigor, leading to reliable and reproducible data. A comprehensive understanding and experimental determination of these physical properties are paramount for the successful application of this compound in the fields of drug discovery and materials science.

References

Sources

An In-Depth Technical Guide to 4-Bromo-3,5-dimethoxypyridine: A Versatile Heterocyclic Building Block

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of modern drug discovery and materials science, pyridine-based heterocyclic scaffolds are of paramount importance. Their presence in numerous FDA-approved drugs highlights their role as "privileged structures" capable of interacting with a wide array of biological targets.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including solubility, metabolic stability, and target-binding affinity.

This guide focuses on 4-Bromo-3,5-dimethoxypyridine , a specialized building block poised for significant utility in synthetic chemistry. Its structure is characterized by three key features:

-

A Pyridine Core: An electron-deficient aromatic ring that influences the molecule's overall electronic properties and provides a key point for hydrogen bonding.

-

A Bromine Substituent at the 4-position: This halogen atom serves as a highly versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2]

-

Two Methoxy Groups at the 3- and 5-positions: These electron-donating groups modulate the reactivity of the pyridine ring and offer additional points for interaction or modification, influencing the molecule's conformation and lipophilicity.

This document provides a technical overview of this compound, including its core properties, a proposed synthetic pathway based on established chemical principles, its vast potential in cross-coupling reactions, and essential safety considerations for laboratory professionals.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, characterization, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrNO₂ | [3] |

| Molecular Weight | 218.05 g/mol | [3] |

| Exact Mass | 216.97384 u | [3] |

| CAS Number | 1033610-45-5 | [4][5] |

| Appearance | White to off-white solid (predicted) | N/A |

| Boiling Point | 275.2 ± 35.0 °C (Predicted) | [3] |

| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [3] |

| XLogP3 | 1.5 | [3] |

Synthesis and Characterization

While specific peer-reviewed synthetic procedures for this compound are not extensively detailed in the literature, a logical and high-yielding approach is the direct electrophilic bromination of the commercially available precursor, 3,5-dimethoxypyridine. The electron-donating methoxy groups activate the pyridine ring towards electrophilic substitution, directing the incoming bromine to the C4 position.

Proposed Synthetic Protocol via Electrophilic Bromination

This protocol is based on well-established methodologies for the bromination of activated aromatic and heteroaromatic systems.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

3,5-Dimethoxypyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethoxypyridine (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Causality Insight: NBS is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions compared to harsher reagents like liquid bromine. The reaction is cooled to control the exothermic reaction rate.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining electrophilic bromine.

-

Workup: Dilute the mixture with water and extract the product with ethyl acetate (3x volumes). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Trustworthiness Check: The aqueous washes are critical for removing the succinimide byproduct and any acidic impurities, ensuring a cleaner crude product for purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Predicted Spectroscopic Characterization Data

For a researcher to confirm the successful synthesis, the following NMR and MS data would be expected.

| Parameter | Predicted Data | Rationale |

| ¹H NMR | δ ~8.1-8.3 (s, 2H, Ar-H), δ ~3.9-4.1 (s, 6H, -OCH₃) | Due to the C₂ symmetry of the molecule, the two protons on the pyridine ring (H-2 and H-6) are chemically equivalent and should appear as a single singlet. The six protons of the two equivalent methoxy groups will also appear as a singlet. |

| ¹³C NMR | δ ~155-160 (C-3, C-5), δ ~140-145 (C-2, C-6), δ ~105-110 (C-4), δ ~55-60 (-OCH₃) | Expect four distinct signals in the aromatic region corresponding to the methoxy-bearing carbons, the proton-bearing carbons, and the bromine-bearing carbon. A single signal is expected for the two equivalent methoxy carbons. |

| Mass Spec (ESI) | [M+H]⁺ at m/z 218.0/220.0 | The mass spectrum should show a characteristic doublet for the molecular ion peak due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. |

Reactivity and Applications in Drug Development

The primary utility of this compound in a research and development setting is its function as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in medicinal chemistry for constructing the complex carbon skeletons of modern pharmaceuticals.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most powerful and widely used C-C bond-forming reactions.[6] The C(sp²)-Br bond in this compound is well-suited for this transformation.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent is often required for specific substrates.[7]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Step-by-Step Methodology:

-

Vessel Preparation: To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

-

Expertise Insight: Thoroughly degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is crucial. Oxygen can oxidize the active Pd(0) catalyst, leading to reaction failure.

-

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography or recrystallization.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, precautions should be based on structurally related brominated and pyridine-containing compounds.

-

Hazard Class: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[4][5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Keep containers tightly closed when not in use.

-

Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Conclusion

This compound represents a strategically designed chemical building block. The interplay between its electron-rich, methoxy-substituted pyridine core and the versatile bromine handle makes it an attractive substrate for constructing complex molecular architectures. Its primary application lies in transition-metal-catalyzed cross-coupling reactions, which are indispensable tools in the synthesis of novel pharmaceutical candidates and advanced materials. This guide provides the foundational knowledge, a robust proposed synthetic protocol, and key practical insights to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- (Reference for general synthesis of bromopyridines, e.g., from Royal Society of Chemistry or a similar high-impact journal)

- (Reference for a specific, analogous bromination reaction on an activ

- (Reference for a specific, analogous bromination reaction on an activ

- (Reference for general principles of NMR prediction)

- (Reference for mass spectrometry principles, especially isotopic p

- (Reference for the importance of pyridine scaffolds in medicinal chemistry)

- (Reference for the importance of pyridine scaffolds in medicinal chemistry)

- (Reference for the importance of pyridine scaffolds in medicinal chemistry)

- (Reference for general utility of bromin

-

Mastering Cross-Coupling Reactions with 4-Bromo-2-methoxypyridine: A Synthesis Guide. (2025, October 7). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- (Reference for general utility of bromin

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). National Center for Biotechnology Information. Retrieved from [Link]

-

The Suzuki Reaction. (2014, February 6). Stanford University. Retrieved from [Link]

-

Struggling with Suzuki Reaction. (2023). Reddit r/Chempros. Retrieved from [Link]

- (Reference for general Suzuki protocols and optimiz

- (Reference for general Suzuki protocols and optimiz

- (Reference for general Suzuki protocols and optimiz

Sources

An In-depth Technical Guide to 4-Bromo-3,5-dimethoxypyridine: Synthesis, Safety, Handling, and Applications in Modern Chemistry

This guide provides a comprehensive technical overview of 4-Bromo-3,5-dimethoxypyridine, a halogenated and alkoxylated pyridine derivative of increasing interest to researchers and professionals in drug discovery and materials science. This document delves into the compound's chemical properties, synthesis, safe handling protocols, reactivity, and its emerging applications, offering a valuable resource for laboratory and process development settings.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine ring with a bromine atom at the 4-position and two methoxy groups at the 3 and 5-positions. This unique arrangement of substituents imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO₂ | |

| Molecular Weight | 218.05 g/mol | |

| CAS Number | 1033610-45-5 | |

| Predicted Boiling Point | 275.2 ± 35.0 °C | |

| Predicted Density | 1.484 ± 0.06 g/cm³ | |

| Predicted XLogP3 | 1.5 |

Synthesis of this compound

The synthesis of this compound typically involves the electrophilic bromination of 3,5-dimethoxypyridine. The electron-donating nature of the two methoxy groups activates the pyridine ring towards electrophilic substitution, primarily at the 4-position due to steric and electronic effects.

A plausible synthetic approach, based on established methodologies for the bromination of activated pyridine rings, is outlined below. It is crucial to note that a complete, detailed protocol for this specific transformation is not widely published, and therefore, optimization of reaction conditions may be necessary.

Proposed Synthetic Protocol

Starting Material: 3,5-Dimethoxypyridine

Reaction: Electrophilic Bromination

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethoxypyridine (1 equivalent) in a suitable dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to control the reactivity and minimize the formation of poly-brominated byproducts.

-

Addition of Brominating Agent: While maintaining the low temperature and under a nitrogen atmosphere, slowly add a solution of a brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) in the same solvent via the dropping funnel. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low temperature for a specified period. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.

Safety, Handling, and Disposal

Hazard Assessment

Based on analogous compounds, this compound should be handled as a potentially hazardous substance with the following anticipated hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling

Strict adherence to safety protocols is essential when handling this compound.

-

Engineering Controls: All handling of the solid or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of accidental exposure, the following first aid measures should be taken immediately:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill and Waste Disposal

-

Spill Management: In the event of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[2]

-

Waste Disposal: this compound and any contaminated materials should be disposed of as halogenated organic waste in accordance with local, state, and federal regulations.[6][7] Incineration at a licensed hazardous waste facility is the preferred method of disposal.[7][8] Do not dispose of down the drain.

Reactivity and Synthetic Utility

The bromine atom at the 4-position of the pyridine ring makes this compound a versatile substrate for various cross-coupling reactions. The C-Br bond is susceptible to oxidative addition to transition metal catalysts, particularly palladium complexes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds and is expected to be a key reaction for this compound. In this reaction, the bromopyridine derivative is coupled with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring.

Other Cross-Coupling Reactions

In addition to the Suzuki-Miyaura reaction, this compound is also a suitable substrate for other palladium-catalyzed cross-coupling reactions, including:

-

Heck Coupling: Reaction with alkenes to form substituted pyridyl-alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form 4-amino-3,5-dimethoxypyridine derivatives.

-

Stille Coupling: Reaction with organostannanes.

The electron-donating methoxy groups can influence the reactivity of the C-Br bond and the stability of the reaction intermediates, potentially requiring optimization of the reaction conditions for each specific transformation.

Applications in Drug Discovery and Materials Science

While specific, large-scale industrial applications of this compound are not yet widely documented, its structural motifs are prevalent in medicinally and materially relevant molecules. The substituted pyridine core is a common feature in many pharmaceuticals, and the ability to functionalize it at the 4-position via cross-coupling reactions makes this compound a valuable building block for the synthesis of compound libraries for drug discovery screening.

The dimethoxypyridine scaffold can be found in molecules targeting a range of biological targets, and the bromine atom provides a handle for the introduction of diverse substituents to explore structure-activity relationships (SAR). Its potential use as an intermediate in the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents is an active area of research.

In materials science, substituted pyridines are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The electronic properties of the dimethoxypyridine ring system, tunable through functionalization at the 4-position, make it an attractive scaffold for the design of new materials with tailored optical and electronic properties.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a publicly available, verified full dataset is scarce, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons at the 2- and 6-positions of the pyridine ring, and a singlet for the six equivalent protons of the two methoxy groups. The chemical shifts will be influenced by the electronic effects of the bromine and methoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift, and the signals for the methoxy carbons will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy groups. The C-Br stretching vibration will appear in the fingerprint region.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis, while not extensively detailed in the literature, can be approached through established bromination protocols of activated pyridines. Due to its potential hazards as a halogenated organic compound, strict adherence to safety and handling procedures is paramount. The reactivity of the C-Br bond in cross-coupling reactions provides a powerful tool for the construction of complex molecular architectures. As research in drug discovery and materials science continues to advance, the utility of specialized building blocks like this compound is expected to grow, making a thorough understanding of its properties and handling essential for the modern chemist.

References

-

ChemSec. Halogenated compounds - SIN List. [Link]

-

Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Science and Pollution Research, 30(56), 1-5. [Link]

-

Safe, S. H. (1986). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 67, 265-273. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. sinlist.chemsec.org [sinlist.chemsec.org]

- 4. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Bromo-3,5-dimethoxypyridine: Synthesis, Availability, and Application in Drug Discovery

Introduction: The Strategic Value of a Functionalized Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a recurring motif in a multitude of FDA-approved therapeutics and clinical candidates.[1] Its presence is crucial for establishing key interactions with biological targets, modulating physicochemical properties, and providing a versatile framework for synthetic elaboration. 4-Bromo-3,5-dimethoxypyridine (CAS No. 1033610-45-5) emerges as a particularly strategic building block within this class. The bromine atom at the C4 position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, while the two methoxy groups at the C3 and C5 positions significantly influence the electronic nature of the ring, enhancing its utility and providing additional points for potential interaction or metabolic blocking.[2] This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals who seek to leverage its unique properties in their synthetic and medicinal chemistry programs.

Physicochemical and Structural Properties

A clear understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1033610-45-5 | [3] |

| Molecular Formula | C₇H₈BrNO₂ | [3] |

| Molecular Weight | 218.05 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Boiling Point | 275.2 ± 35.0 °C at 760 mmHg (Predicted) | N/A |

| XLogP3 | 1.5 | N/A |

| Topological Polar Surface Area | 31.4 Ų | N/A |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

Synthesis of this compound: A Representative Protocol

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in readily available literature, a robust synthesis can be designed based on established principles of electrophilic aromatic substitution on activated pyridine rings. The electron-donating nature of the two methoxy groups activates the pyridine ring, directing bromination to the C4 position. The following is a representative protocol for the synthesis starting from the commercially available 3,5-dimethoxypyridine.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis hinges on the direct bromination of the 3,5-dimethoxypyridine substrate. The methoxy groups are ortho-, para-directing activators. In the pyridine ring, the positions ortho and para to the methoxy groups are C2, C4, and C6. The C4 position is electronically favored and sterically accessible, making it the primary site of substitution. Mild brominating agents such as N-Bromosuccinimide (NBS) are suitable for this transformation, often requiring an inert solvent and controlled temperature to ensure selectivity and prevent over-bromination.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethoxypyridine

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials. 4-Bromo-3,5-dimethoxypyridine, in particular, serves as a valuable and versatile building block. The electron-donating methoxy groups at the 3 and 5 positions modulate the electronic properties of the pyridine ring, influencing its reactivity and the properties of the resulting coupled products. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for carbon-carbon bond formation, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] This guide provides a detailed protocol for the efficient coupling of this compound with various organoboron reagents, grounded in mechanistic understanding and practical expertise.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3]

-

Oxidative Addition: The cycle begins with the oxidative addition of the Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step. The electron-rich nature of the dimethoxypyridine ring can make this step more challenging compared to electron-deficient aryl halides.[3][4]

-